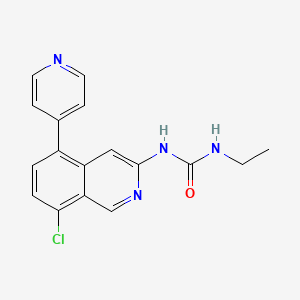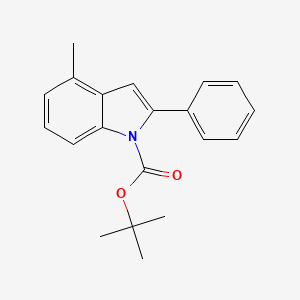
tert-Butyl 4-methyl-2-phenyl-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-methyl-2-phenyl-1H-indole-1-carboxylate: is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a methyl group, and a phenyl group attached to the indole core, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-methyl-2-phenyl-1H-indole-1-carboxylate typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Ester Group: The carboxyl group on the indole can be esterified using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid.
Substitution Reactions: The methyl and phenyl groups can be introduced through various substitution reactions, often using organometallic reagents like Grignard reagents or organolithium compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: The phenyl and methyl groups can be substituted with other functional groups using
Propiedades
Fórmula molecular |
C20H21NO2 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
tert-butyl 4-methyl-2-phenylindole-1-carboxylate |
InChI |
InChI=1S/C20H21NO2/c1-14-9-8-12-17-16(14)13-18(15-10-6-5-7-11-15)21(17)19(22)23-20(2,3)4/h5-13H,1-4H3 |
Clave InChI |
HPFBTMAIDONDEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=C(N(C2=CC=C1)C(=O)OC(C)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



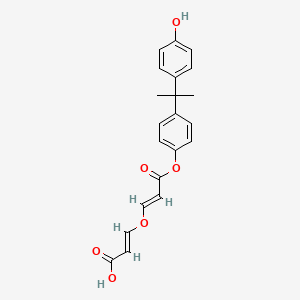

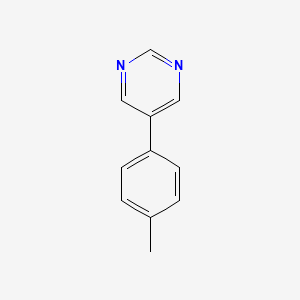
![Pyrido[2,3-C]pyridazine](/img/structure/B12844688.png)
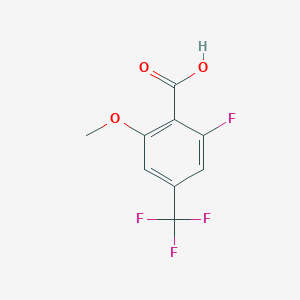
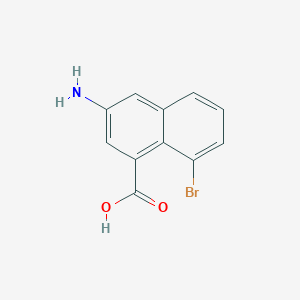
![1-[3-(Aminooxy)-1-propyn-1-yl]-3-fluorobenzene](/img/structure/B12844701.png)
![2,6-Diiodo-dithieno[3,2-b;2',3'-d]thiophene](/img/structure/B12844714.png)
![2-Chloro-N-(6-methyl-isoxazolo[5,4-b]pyridin-3-yl)-acetamide](/img/structure/B12844720.png)
![4-[4-(8-Chloro-5,6-Dihydrobenzo[b][1]Benzothiepin-6-ylPiperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride](/img/structure/B12844725.png)
![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)

